(R)-1-N-Boc-3-Methylaminopiperidine
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Overview
Description
®-1-N-Boc-3-Methylaminopiperidine is a piperidine derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the piperidine ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-3-Methylaminopiperidine typically involves several steps, starting from commercially available starting materials. One common method involves the following steps:
Chiral Resolution: Starting with N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate undergoes acid-amide condensation with ammonia gas to form an amide.
Hofmann Degradation: The amide is then subjected to Hofmann degradation to yield the corresponding amine.
Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Hydrogenation and Cbz Removal: Finally, hydrogenation is performed to remove the Cbz group, yielding ®-1-N-Boc-3-Methylaminopiperidine.
Industrial Production Methods
The industrial production of ®-1-N-Boc-3-Methylaminopiperidine follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-3-Methylaminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of ®-1-N-Boc-3-Methylaminopiperidine.
Reduction: Free amine ®-3-Methylaminopiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-N-Boc-3-Methylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-3-Methylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Boc-aminopiperidine
- (S)-1-N-Boc-3-Methylaminopiperidine
- ®-1-N-Boc-4-Methylaminopiperidine
Uniqueness
®-1-N-Boc-3-Methylaminopiperidine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRUOWSHGFPTI-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654180 |
Source
|
Record name | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203941-94-0 |
Source
|
Record name | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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